N(10)-bromoacetyl-5,8-dideazafolic acid N(10)-bromoacetyl-5,8-dideazafolic acid
Brand Name: Vulcanchem
CAS No.: 101375-70-6
VCID: VC0010330
InChI: InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1
SMILES: C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr
Molecular Formula: C23H22BrN5O7
Molecular Weight: 560.4 g/mol

N(10)-bromoacetyl-5,8-dideazafolic acid

CAS No.: 101375-70-6

Main Products

VCID: VC0010330

Molecular Formula: C23H22BrN5O7

Molecular Weight: 560.4 g/mol

N(10)-bromoacetyl-5,8-dideazafolic acid - 101375-70-6

CAS No. 101375-70-6
Product Name N(10)-bromoacetyl-5,8-dideazafolic acid
Molecular Formula C23H22BrN5O7
Molecular Weight 560.4 g/mol
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1
Standard InChIKey WQQZMTLUQMKEPJ-KRWDZBQOSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr
SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr
Synonyms N(10)-bromoacetyl-5,8-dideazafolic acid
PubChem Compound 127801
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator